molecular formula C17H16FN5O5S B12898220 (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate

(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate

Cat. No.: B12898220
M. Wt: 421.4 g/mol
InChI Key: UEYLEGVGIOYCIZ-JIMOISOXSA-N
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Description

The compound (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate is a complex organic molecule that features a purine base, a tetrahydrofuran ring, and a benzoate group with a fluorosulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is often constructed via cyclization reactions involving diols and appropriate catalysts.

    Attachment of the Benzoate Group: The benzoate group with a fluorosulfonyl substituent is introduced through esterification reactions, often using benzoic acid derivatives and sulfonyl fluorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the tetrahydrofuran ring.

    Reduction: Reduction reactions can target the benzoate group, potentially converting the fluorosulfonyl group to other functional groups.

    Substitution: The fluorosulfonyl group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the fluorosulfonyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of nucleoside analogs and other bioactive compounds.

Biology

Biologically, the compound’s purine base makes it a candidate for studies on nucleotide metabolism and enzyme interactions.

Medicine

In medicine, the compound’s unique structure could be explored for antiviral, anticancer, and antimicrobial properties. Its ability to undergo various chemical reactions makes it a versatile tool in drug development.

Industry

Industrially, the compound could be used in the development of new materials, particularly those requiring specific functional groups for reactivity or stability.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate likely involves interactions with enzymes and receptors that recognize purine bases. The fluorosulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity. Molecular targets could include nucleic acid polymerases, kinases, and other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl benzoate: Lacks the fluorosulfonyl group, making it less reactive in certain substitution reactions.

    (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-chlorobenzoate:

Uniqueness

The presence of the fluorosulfonyl group in (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate makes it particularly unique

Properties

Molecular Formula

C17H16FN5O5S

Molecular Weight

421.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] 4-fluorosulfonylbenzoate

InChI

InChI=1S/C17H16FN5O5S/c1-9-12(28-17(24)10-2-4-11(5-3-10)29(18,25)26)6-13(27-9)23-8-22-14-15(19)20-7-21-16(14)23/h2-5,7-9,12-13H,6H2,1H3,(H2,19,20,21)/t9-,12+,13-/m1/s1

InChI Key

UEYLEGVGIOYCIZ-JIMOISOXSA-N

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C4=CC=C(C=C4)S(=O)(=O)F

Canonical SMILES

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C4=CC=C(C=C4)S(=O)(=O)F

Origin of Product

United States

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